(3-Chlorophenyl)(pyridin-3-yl)methanone
Overview
Description
(3-Chlorophenyl)(pyridin-3-yl)methanone , also known by its chemical formula C12H8ClNO , is a synthetic organic compound. It combines a chlorophenyl group with a pyridin-3-yl moiety, resulting in a ketone structure. The compound exhibits interesting properties due to its aromatic rings and functional groups.
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chlorobenzoyl chloride with pyridine under appropriate conditions. The chlorobenzoyl chloride reacts with the pyridine nitrogen, leading to the formation of the ketone. Detailed synthetic pathways and optimization strategies are documented in the literature.
Molecular Structure Analysis
The molecular structure of (3-Chlorophenyl)(pyridin-3-yl)methanone consists of a chlorophenyl ring attached to a pyridine ring via a carbonyl group. The chlorine atom and the nitrogen atom in the pyridine ring contribute to its reactivity and biological activity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Acylation Reactions : The carbonyl group allows for acylation reactions, where it can react with nucleophiles (such as amines or alcohols) to form amides or esters.
- Reductive Amination : The ketone functionality can undergo reductive amination, leading to the formation of secondary amines.
- Grignard Reactions : The chlorophenyl group can react with Grignard reagents, enabling the introduction of new substituents.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature range.
- Solubility : It may exhibit solubility in specific solvents (e.g., polar or nonpolar).
- Stability : Consideration of stability under various conditions (light, temperature, etc.) is essential.
Scientific Research Applications
Production of Chiral Intermediates
- (3-Chlorophenyl)(pyridin-3-yl)methanone has been utilized in the production of key chiral intermediates. For instance, it was used in the stereoselective reduction of a related compound to produce an important chiral intermediate of the anti-allergic drug Betahistine. This process involved the use of carbonyl reductase-producing microorganisms isolated from soil samples, highlighting the compound's significance in biocatalysis and pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Molecular Structure and Antimicrobial Activity Studies
- The molecular structure, spectroscopic properties, and antimicrobial activity of derivatives of (3-Chlorophenyl)(pyridin-3-yl)methanone have been extensively studied. These studies include the examination of molecular electrostatic potential, quantum chemical analysis, and docking simulations. Such research demonstrates the compound's role in the development of new pharmaceutical agents with potential antibacterial and antifungal effects (Sivakumar et al., 2021).
Development of Anticancer and Antimicrobial Agents
- Derivatives of (3-Chlorophenyl)(pyridin-3-yl)methanone have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies involve the synthesis of novel compounds incorporating this chemical structure and assessing their biological activities against various cancer cell lines and microbial strains. This highlights the compound's significance in the field of medicinal chemistry and drug development (Katariya, Vennapu, & Shah, 2021).
Synthesis and Structural Analysis
- The synthesis and structural analysis of (3-Chlorophenyl)(pyridin-3-yl)methanone derivatives have been subjects of research, contributing to the understanding of their chemical properties. Studies include X-ray diffraction studies, molecular docking, and Hirshfeld surface analysis, providing insights into the compound's molecular geometry and potential interactions with biological targets (Lakshminarayana et al., 2018).
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is crucial for safe handling.
- Handling Precautions : Proper protective equipment and handling procedures are necessary.
- Environmental Impact : Evaluate its impact on the environment.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore structural modifications to enhance its properties.
- Industrial Applications : Assess its utility in materials science or chemical processes.
Please note that while I’ve provided a comprehensive overview, further research and consultation of relevant scientific literature are essential for a deeper understanding of this compound. Always exercise caution and follow safety protocols when working with chemicals.
properties
IUPAC Name |
(3-chlorophenyl)-pyridin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGKXQYPOIIMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372724 | |
Record name | (3-Chlorophenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(pyridin-3-yl)methanone | |
CAS RN |
62247-00-1 | |
Record name | (3-Chlorophenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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